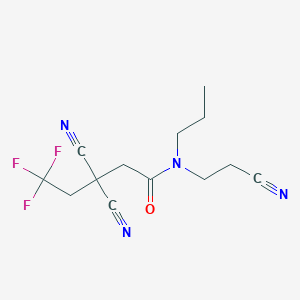
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide is a complex organic compound with a unique structure that includes multiple cyano groups and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reaction conditions include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide can be compared with similar compounds such as:
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-(2-methoxyethyl)pentanamide: This compound has a similar structure but with a methoxyethyl group instead of a propyl group.
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-(1-methylethyl)pentanamide: This compound has a methylethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
922507-91-3 |
|---|---|
Formule moléculaire |
C13H15F3N4O |
Poids moléculaire |
300.28 g/mol |
Nom IUPAC |
3,3-dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide |
InChI |
InChI=1S/C13H15F3N4O/c1-2-5-20(6-3-4-17)11(21)7-12(9-18,10-19)8-13(14,15)16/h2-3,5-8H2,1H3 |
Clé InChI |
MVTXNMUDQFHBJM-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC#N)C(=O)CC(CC(F)(F)F)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
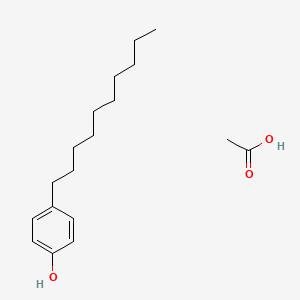
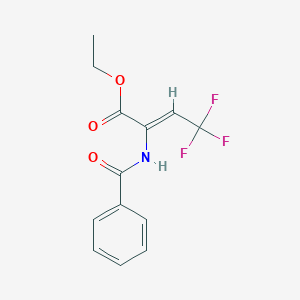
![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
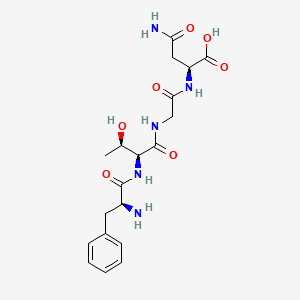
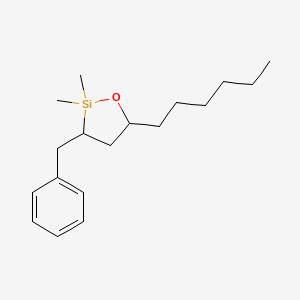
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
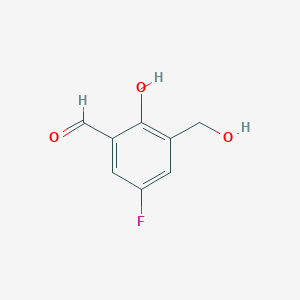
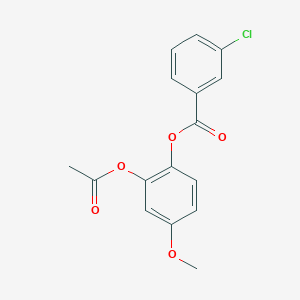
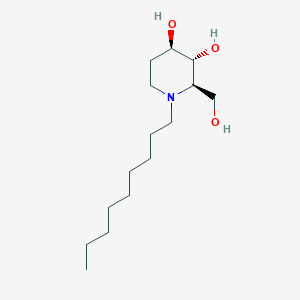
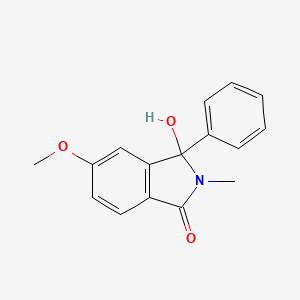
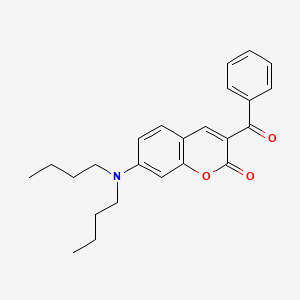
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
